2-Fluoro-N,N-dimethyl-6-(trifluoromethyl)aniline
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Overview
Description
2-Fluoro-N,N-dimethyl-6-(trifluoromethyl)aniline is a fluorinated aromatic amine. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with a fluorine atom and a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of both fluorine and trifluoromethyl groups, which impart high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,N-dimethyl-6-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-6-(trifluoromethyl)aniline, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methylation: Finally, the amine group is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N,N-dimethyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted aniline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-N,N-dimethyl-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly for its stability and reactivity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-N,N-dimethyl-6-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)aniline: Similar structure but lacks the dimethyl groups on the nitrogen.
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of a fluorine atom.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar structure but with an isocyanate group instead of an amine group.
Uniqueness
2-Fluoro-N,N-dimethyl-6-(trifluoromethyl)aniline is unique due to the combination of fluorine, trifluoromethyl, and dimethyl groups, which impart distinct chemical properties such as high stability, reactivity, and potential biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-fluoro-N,N-dimethyl-6-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-14(2)8-6(9(11,12)13)4-3-5-7(8)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKRXVDPEBAWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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